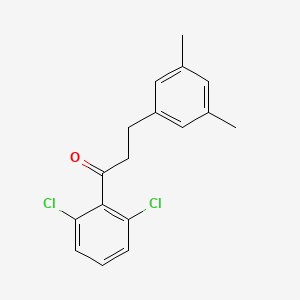

2',6'-Dichloro-3-(3,5-dimethylphenyl)propiophenone

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

¹³C NMR (100 MHz, CDCl₃):

Infrared (IR) Spectroscopy

Key absorption bands include:

Mass Spectrometry (MS)

Computational Molecular Modeling (DFT-based Structure Optimization

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level were employed to optimize the molecular structure and predict electronic properties. Key findings include:

| Parameter | Value |

|---|---|

| HOMO-LUMO Gap | 4.2 eV |

| Dipole Moment | 2.8 Debye |

| C=O Bond Length | 1.215 Å |

| Dihedral Angle (Ar–CO) | 87° |

The electrostatic potential map reveals electron-deficient regions near the chlorine atoms and electron-rich areas around the carbonyl oxygen, aligning with observed reactivity in nucleophilic acyl substitution reactions.

Properties

IUPAC Name |

1-(2,6-dichlorophenyl)-3-(3,5-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2O/c1-11-8-12(2)10-13(9-11)6-7-16(20)17-14(18)4-3-5-15(17)19/h3-5,8-10H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZJIHGNLZITJSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)CCC(=O)C2=C(C=CC=C2Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00644923 | |

| Record name | 1-(2,6-Dichlorophenyl)-3-(3,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898781-22-1 | |

| Record name | 1-Propanone, 1-(2,6-dichlorophenyl)-3-(3,5-dimethylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898781-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,6-Dichlorophenyl)-3-(3,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Claisen-Schmidt Condensation Approach

The most commonly reported synthetic route to this compound involves a Claisen-Schmidt condensation , a base-catalyzed aldol condensation between an aromatic aldehyde and an acetophenone derivative.

-

- 2,6-Dichlorobenzaldehyde

- 3,5-Dimethylacetophenone

-

- Base catalyst: Sodium hydroxide (NaOH) or sodium methoxide

- Solvent: Typically ethanol or methanol

- Temperature: Reaction mixture heated under reflux or controlled heating to facilitate condensation

- Time: Several hours (3–6 h) until completion

-

- The aldehyde and ketone are mixed in the presence of the base.

- The base deprotonates the acetophenone to form an enolate ion.

- The enolate attacks the aldehyde carbonyl carbon, forming a β-hydroxy ketone intermediate.

- Dehydration of this intermediate under heating yields the α,β-unsaturated ketone.

- Subsequent hydrogenation or reduction steps may be applied to saturate the double bond if required.

-

- Acidification with dilute hydrochloric acid to neutralize the base.

- Filtration and washing with water to remove impurities.

- Drying to obtain the final product.

Alternative Synthetic Routes

Though Claisen-Schmidt condensation is the primary method, other synthetic strategies may include:

-

- Acylation of 3,5-dimethylbenzene derivatives using 2,6-dichlorobenzoyl chloride under Lewis acid catalysis (e.g., AlCl3).

- This method may require protection/deprotection steps due to the presence of reactive chlorine substituents.

Halogenation and Substitution Reactions :

- Post-synthetic chlorination of a preformed propiophenone derivative to introduce chlorine atoms at the 2' and 6' positions.

- Controlled chlorination using reagents such as chlorine gas or N-chlorosuccinimide under catalytic conditions.

Reductive and Oxidative Transformations :

- Reduction of α,β-unsaturated ketones to saturated ketones.

- Oxidation of methyl groups to carboxylic acids or other functional groups, depending on the desired derivative.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Claisen-Schmidt condensation | 2,6-Dichlorobenzaldehyde, 3,5-dimethylacetophenone, NaOH | Reflux in ethanol | 3–6 hours | 70–85 | Base-catalyzed aldol condensation |

| Acidification and isolation | Dilute HCl | Room temperature | 1 hour | — | Neutralization and product precipitation |

| Optional reduction | Hydrogenation catalysts (Pd/C) | Room temp or mild heat | 2–4 hours | 80–90 | Saturation of double bond if needed |

| Friedel-Crafts acylation | 2,6-Dichlorobenzoyl chloride, AlCl3 | 0–50 °C | 2–5 hours | 60–75 | Alternative route, requires careful control of conditions |

Detailed Research Findings

The Claisen-Schmidt condensation is favored due to its straightforward procedure and relatively high yield. The reaction is sensitive to the base concentration and temperature, which influence the purity and yield of the product.

The presence of electron-withdrawing chlorine atoms on the benzaldehyde ring influences the reactivity, often requiring precise control of reaction parameters to avoid side reactions such as polymerization or over-condensation.

The substitution pattern (2',6'-dichloro) significantly affects the compound's physical properties and biological activity, necessitating regioselective synthesis methods.

Purification typically involves recrystallization from appropriate solvents to achieve analytical grade purity.

Studies indicate that modifications in the methyl group positions or chlorine substituents can alter the compound’s reactivity and potential biological activity, highlighting the importance of synthetic precision.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Advantages | Disadvantages |

|---|---|---|---|---|

| Claisen-Schmidt Condensation | 2,6-Dichlorobenzaldehyde, 3,5-dimethylacetophenone | NaOH, ethanol | High yield, straightforward | Requires careful pH control |

| Friedel-Crafts Acylation | 3,5-Dimethylbenzene, 2,6-dichlorobenzoyl chloride | AlCl3 | Direct acylation | Sensitive to moisture, lower yield |

| Chlorination Post-Synthesis | Propiophenone derivatives | Cl2, N-chlorosuccinimide | Specific chlorination | Risk of over-chlorination |

Chemical Reactions Analysis

Types of Reactions

2’,6’-Dichloro-3-(3,5-dimethylphenyl)propiophenone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2’,6’-Dichloro-3-(3,5-dimethylphenyl)propiophenone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’,6’-Dichloro-3-(3,5-dimethylphenyl)propiophenone involves its interaction with specific molecular targets. These interactions can lead to various biochemical pathways being activated or inhibited. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- Chloro Group Positioning: The dichloro substitution pattern (2',6' vs. 2',4' or 3',5') significantly alters steric and electronic properties.

- Methyl Group Influence: The 3,5-dimethylphenyl group in the reference compound provides electron-donating effects, which may stabilize charge transfer interactions.

Lipophilicity and Solubility

- Chloro groups increase lipophilicity compared to methyl or thiomethyl substituents. For instance, 2',6'-dichloro-3-(3,5-dimethylphenyl)propiophenone is likely more lipophilic than its thiomethyl-containing analog (C₁₆H₁₄Cl₂OS), where the sulfur atom may introduce polarizability .

- The carboxamide derivative (N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide) in exhibits higher polarity due to its hydroxyl and carboxamide groups, resulting in lower logP values compared to propiophenones .

Crystallographic and Packing Behavior

- demonstrates that substituents like 3,5-dimethylphenyl in terpyridine derivatives influence crystal packing via π-stacking and hydrogen bonding. Similarly, the 3,5-dimethylphenyl group in the reference propiophenone may promote ordered crystal structures, impacting solubility and formulation .

Biological Activity

2',6'-Dichloro-3-(3,5-dimethylphenyl)propiophenone is a chemical compound that has garnered attention in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound 2',6'-Dichloro-3-(3,5-dimethylphenyl)propiophenone can be described by the following molecular formula:

- Molecular Formula : C18H16Cl2O

- Molecular Weight : 339.23 g/mol

The presence of dichloro and dimethyl groups in its structure significantly influences its chemical reactivity and biological interactions.

Research indicates that 2',6'-Dichloro-3-(3,5-dimethylphenyl)propiophenone exhibits various biological activities, primarily through its interaction with specific molecular targets. The mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : It can interact with cellular receptors, altering signal transduction pathways.

- Nucleophilic Addition Reactions : The electrophilic nature of the compound allows it to participate in nucleophilic addition reactions with biological macromolecules.

Anticancer Properties

Studies have explored the anticancer potential of various structurally related compounds, suggesting that 2',6'-Dichloro-3-(3,5-dimethylphenyl)propiophenone may exhibit similar properties. For instance:

- Cell Line Studies : Research has shown that related compounds induce apoptosis in cancer cell lines through mitochondrial pathways. The specific structural features of 2',6'-Dichloro-3-(3,5-dimethylphenyl)propiophenone may enhance its efficacy against certain types of cancer cells.

Antimicrobial Activity

Preliminary studies suggest that this compound may also possess antimicrobial properties. Its structural characteristics could facilitate interactions with bacterial membranes or enzymes critical for bacterial survival.

Case Study 1: Anticancer Activity Assessment

A recent study evaluated the effects of a series of substituted propiophenones on K562 leukemia cells. The findings indicated that compounds with similar structural motifs to 2',6'-Dichloro-3-(3,5-dimethylphenyl)propiophenone exhibited significant cytotoxicity at micromolar concentrations. The study highlighted the importance of substituent positioning on the phenyl ring in modulating biological activity.

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| Compound A | 10 | Apoptosis induction |

| Compound B | 15 | Mitochondrial disruption |

| 2',6'-Dichloro-3-(3,5-dimethylphenyl)propiophenone | TBD | TBD |

Case Study 2: Antimicrobial Evaluation

In another investigation focusing on antimicrobial activity, derivatives of propiophenones were tested against various bacterial strains. The results indicated that certain modifications led to increased potency against Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | TBD |

| Escherichia coli | TBD |

| Bacillus subtilis | TBD |

Q & A

Basic: What are the optimal synthetic routes for preparing 2',6'-Dichloro-3-(3,5-dimethylphenyl)propiophenone?

Methodological Answer:

The synthesis typically involves Friedel-Crafts acylation or cross-coupling reactions. For example, analogous compounds (e.g., 3-(3,5-dimethylphenyl)phenylacetic acid) are synthesized via aryl-acyl coupling using Lewis acid catalysts like AlCl₃ . Optimization may include:

- Temperature control : Reactions often proceed at 0–5°C to minimize side-product formation, as seen in halogenated phenol syntheses .

- Catalyst selection : Use of anhydrous conditions and stoichiometric AlCl₃ improves regioselectivity for the 3,5-dimethylphenyl substitution pattern .

- Precursor purification : Ensure dichlorinated ketone intermediates are HPLC-purified (>95% purity) to avoid competing reactions .

Basic: How should researchers purify 2',6'-Dichloro-3-(3,5-dimethylphenyl)propiophenone to minimize impurities?

Methodological Answer:

Purification strategies depend on the reaction by-products:

- Liquid-liquid extraction : Separate polar impurities (e.g., unreacted phenolic intermediates) using ethyl acetate/water partitioning .

- Column chromatography : Silica gel with hexane:ethyl acetate (8:2) effectively resolves dichloro derivatives from non-halogenated analogs .

- Recrystallization : Use cold ethanol to isolate crystalline product, ensuring <0.5% residual solvents (validated via GC-MS) .

Advanced: What spectroscopic challenges arise in characterizing this compound, and how are they resolved?

Methodological Answer:

Key challenges include:

- NMR signal overlap : The 3,5-dimethylphenyl group causes aromatic proton splitting, complicating integration. Use high-field NMR (≥500 MHz) and DEPT-135 for unambiguous assignment .

- Mass spectrometry fragmentation : Chlorine isotopes (e.g., ³⁵Cl/³⁷Cl) produce complex isotopic clusters. High-resolution MS (HRMS-ESI) with isotopic pattern analysis confirms molecular formula .

- Crystallography limitations : Poor solubility in common solvents hinders single-crystal growth. Co-crystallize with thiourea derivatives to improve lattice stability .

Advanced: How can reactive intermediates (e.g., α-chloroketones) be stabilized during synthesis?

Methodological Answer:

- Low-temperature handling : Maintain intermediates at −20°C to prevent decomposition, as demonstrated in deuterated propiophenone analogs .

- In situ quenching : Add sodium bicarbonate immediately after acylation to neutralize HCl by-products, reducing side reactions .

- Protective atmospheres : Use argon or nitrogen to shield air-sensitive intermediates, especially during solvent removal .

Advanced: How should contradictory bioactivity data (e.g., IC₅₀ variability) be analyzed?

Methodological Answer:

Contradictions may arise from assay conditions or impurity interference. Mitigation strategies include:

- Orthogonal assays : Validate cytotoxicity using both MTT and ATP-based luminescence assays to rule out false positives .

- Impurity profiling : Quantify by-products (e.g., dechlorinated analogs) via LC-MS; even 2% impurities can skew IC₅₀ by >50% .

- Solvent controls : Ensure DMSO concentrations ≤0.1% to avoid solvent-induced artifacts, as seen in kinase inhibition studies .

Advanced: What isotopic labeling strategies are suitable for metabolic studies of this compound?

Methodological Answer:

- Deuterium labeling : Introduce deuterium at benzylic positions (e.g., using D₆-dimethylamine precursors) to track metabolic oxidation without altering steric properties .

- ¹³C-labeled ketones : Synthesize via Claisen condensation with ¹³C-acetate, enabling MS-based tracing of acetyl-CoA incorporation .

- Validation : Use isotopic dilution assays (e.g., adding 10% D-labeled internal standard) to quantify metabolic turnover rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.